Wailupemycin B

描述

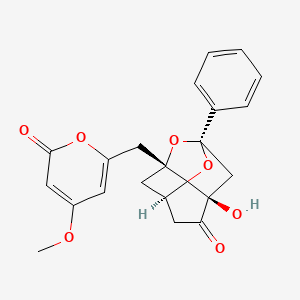

Structure

3D Structure

属性

分子式 |

C21H20O7 |

|---|---|

分子量 |

384.4 g/mol |

IUPAC 名称 |

(1R,3R,6R,8R)-3-hydroxy-8-[(4-methoxy-6-oxopyran-2-yl)methyl]-1-phenyl-9,10-dioxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C21H20O7/c1-25-14-7-15(26-18(23)9-14)10-19-11-16-8-17(22)20(19,24)12-21(27-16,28-19)13-5-3-2-4-6-13/h2-7,9,16,24H,8,10-12H2,1H3/t16-,19-,20-,21+/m0/s1 |

InChI 键 |

AMKBZANFPJYUOK-LRGNLBRXSA-N |

手性 SMILES |

COC1=CC(=O)OC(=C1)C[C@]23C[C@@H]4CC(=O)[C@]2(C[C@@](O4)(O3)C5=CC=CC=C5)O |

规范 SMILES |

COC1=CC(=O)OC(=C1)CC23CC4CC(=O)C2(CC(O4)(O3)C5=CC=CC=C5)O |

同义词 |

wailupemycin B |

产品来源 |

United States |

Discovery, Isolation, and Structural Elucidation of Wailupemycin B

Microbial Sources and Fermentation Strategies

Wailupemycins, including Wailupemycin B, are secondary metabolites produced by specific strains of actinomycetes, particularly from the genus Streptomyces. These microorganisms are renowned for their ability to synthesize a wide array of bioactive compounds.

The production of wailupemycins has been associated with marine-derived Streptomyces species. For instance, Streptomyces sp. OUCMDZ-3434, isolated from the marine green algae Enteromorpha prolifera, is a known producer of several wailupemycin analogues. researchgate.netencyclopedia.pubacs.org Another producing strain, Streptomyces wailupensis, has also been identified as a source. The marine actinomycete 'Streptomyces maritimus' produces enterocin (B1671362) and the wailupemycins, which are structurally related polyketides. researchgate.net

Fermentation strategies are crucial for obtaining these compounds. Both liquid and solid fermentation techniques have been employed. acs.orgresearchgate.net For example, wailupemycins M-P were isolated from liquid fermentation of Streptomyces sp. OUCMDZ-3434, while solid fermentation of the same strain yielded different secondary metabolites. acs.orgresearchgate.net Manipulation of fermentation conditions, such as the composition of the culture medium, can significantly influence the metabolic output of the producing strain, leading to the generation of diverse wailupemycin analogues. nih.govresearchgate.net Precursor-directed biosynthesis, where key biosynthetic precursors like p-fluorobenzoic acid are added to the fermentation broth, has also been utilized to generate novel fluorinated wailupemycin derivatives. nih.govresearchgate.netacs.org

| Fermentation Parameter | Details |

| Producing Organisms | Streptomyces wailupensis, Streptomyces sp. OUCMDZ-3434, 'Streptomyces maritimus' |

| Fermentation Types | Liquid and Solid Culture |

| Strategies | Alteration of media components, Precursor-directed biosynthesis |

Isolation Methodologies

The isolation of this compound and its analogues from the fermentation broth is a multi-step process. Initially, the crude extract is typically obtained by solvent extraction of the fermentation culture. This extract, containing a complex mixture of metabolites, is then subjected to various chromatographic techniques to separate the desired compounds.

A common workflow involves initial fractionation using methods like silica (B1680970) gel chromatography. Subsequent purification steps often employ high-performance liquid chromatography (HPLC) to isolate individual wailupemycins with high purity. mdpi.com In some cases, chiral HPLC is necessary to separate enantiomers of certain wailupemycin derivatives. researchgate.net

Advanced Spectroscopic Characterization and Stereochemical Assignment

The intricate structure of this compound was elucidated through a combination of advanced spectroscopic techniques.

High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, NOESY) experiments, is instrumental in establishing the planar structure and the relative stereochemistry of the molecule. acs.orgchula.ac.th These techniques allow for the detailed mapping of proton and carbon frameworks and their connectivity. acs.org

| Spectroscopic Technique | Application in this compound Analysis |

| HRMS | Determination of molecular formula. |

| ¹H NMR | Provides information on the proton environment and their couplings. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. |

| COSY | Identifies proton-proton correlations. |

| HMBC | Shows long-range proton-carbon correlations, aiding in connecting structural fragments. |

| NOESY | Determines spatial proximity of protons, crucial for establishing relative stereochemistry. |

| ECD Spectroscopy | Used to determine the absolute configuration by comparing experimental and calculated spectra. |

| X-ray Crystallography | Provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry. |

Confirmation of Absolute and Relative Configuration

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of natural product characterization. For this compound, both its relative and absolute configurations have been unambiguously confirmed.

The relative configuration was initially proposed based on NOESY correlations in NMR spectroscopy. acs.org However, the definitive confirmation of both the relative and absolute stereochemistry of (+)-Wailupemycin B was achieved through its total synthesis. thieme-connect.comnih.govthieme-connect.de The synthetic route, starting from a chiral precursor, allowed for the controlled establishment of each stereocenter, and the properties of the synthetic material matched those of the natural product. nih.gov

For other wailupemycin analogues, the absolute configurations have been determined by comparing their experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). nih.govresearchgate.net This chiroptical method is a powerful tool for assigning the absolute stereochemistry of chiral molecules in solution. researchgate.net In some instances, single-crystal X-ray diffraction analysis has also been employed to provide unequivocal structural and stereochemical assignments. researchgate.netsci-hub.se

Biosynthetic Pathway of Wailupemycin B

Genetic Basis: The enc Gene Cluster and Type II Polyketide Synthase (PKS) System

The genetic blueprint for the biosynthesis of wailupemycins and enterocins is located on a 21.3 kb DNA segment known as the enc gene cluster in S. maritimus. nih.gov Bioinformatic analysis of this cluster revealed genes encoding a Type II polyketide synthase (PKS) system, which is responsible for assembling the core carbon skeleton of these molecules. researchgate.net This PKS system is iterative, meaning it uses its set of catalytic domains repeatedly to construct the polyketide chain. researchgate.net

The core components of the enc Type II PKS machinery include:

EncA : The ketosynthase α (KSα) subunit.

EncB : The chain length factor or ketosynthase β (KSβ) subunit.

EncC : The acyl carrier protein (ACP). researchgate.net

Together, the KSα-CLF complex (EncA-EncB) determines the final length of the polyketide chain by controlling the number of condensation reactions. nih.gov Unlike many other Type II PKS gene clusters, the enc cluster notably lacks genes for typical cyclase and aromatase enzymes, which are usually required to fold and aromatize the polyketide chain. nih.govtandfonline.com Instead, it contains a gene for a unique flavin-dependent oxygenase, EncM, which plays a critical role in forming the final caged structure. nih.govdigitallibrary.co.in The entire enc gene cluster has been successfully cloned and expressed in heterologous hosts like Streptomyces lividans, confirming its role in producing these metabolites. acs.org

| Gene | Encoded Protein | Proposed Function in Biosynthesis |

| encA | Ketosynthase α (KSα) | Catalyzes the condensation of malonyl-CoA extender units. researchgate.net |

| encB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Works with KSα to determine the polyketide chain length. researchgate.net |

| encC | Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain. researchgate.net |

| encD | Ketoreductase (KR) | Involved in the reduction of a keto group during chain assembly. researchgate.net |

| encM | Flavin-dependent Oxygenase | Catalyzes a crucial Favorskii-like skeletal rearrangement. nih.govgrafiati.com |

| encP | Phenylalanine Ammonia (B1221849) Lyase (PAL) | Initiates starter unit biosynthesis by converting L-phenylalanine to trans-cinnamic acid. researchgate.netasm.org |

| encN | Benzoate-CoA Ligase | Activates benzoic acid or its derivatives to the corresponding CoA thioester. researchgate.netacs.org |

| encK | Methyltransferase | Catalyzes the O-methylation of the α-pyrone system in the final steps. nih.gov |

**3.2. Enzymatic Steps in Biosynthesis

The creation of Wailupemycin B is a multi-step enzymatic process that begins with the formation of a rare starter unit, followed by chain elongation and a remarkable skeletal rearrangement.

The biosynthesis of the wailupemycin carbon skeleton is initiated by the rare starter unit benzoyl-coenzyme A (benzoyl-CoA). researchgate.net The pathway to this starter unit in S. maritimus is notable as it represents the first characterization of a plant-like pathway for benzoyl-CoA synthesis in a bacterium. researchgate.net The process begins with the primary amino acid L-phenylalanine. asm.org

The first committed step is catalyzed by the enzyme EncP , a novel prokaryotic phenylalanine ammonia lyase (PAL). asm.org EncP performs a non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. researchgate.netasm.org The function of EncP has been confirmed through gene knockout experiments; inactivating the encP gene completely abolished the production of both enterocin (B1671362) and wailupemycin G. researchgate.netacs.org This production could be restored by feeding the mutant strain with pathway intermediates like cinnamic acid or benzoic acid. asm.org Following its formation, trans-cinnamic acid is activated to its CoA thioester and undergoes a subsequent round of β-oxidation to yield the final benzoyl-CoA starter unit. asm.org

Once formed, benzoyl-CoA primes the Type II PKS complex to begin the assembly of the polyketide backbone. asm.org The process involves the iterative addition of seven malonyl-CoA extender units. researchgate.net In each step, a decarboxylative Claisen condensation reaction, catalyzed by the ketosynthase domains (EncA and EncB), elongates the carbon chain while it remains tethered to the acyl carrier protein (EncC). researchgate.netnih.gov This sequential elongation results in a linear poly-β-ketone intermediate, which is the substrate for the subsequent and most unusual step in the pathway. tandfonline.comresearchgate.net

The defining step in wailupemycin and enterocin biosynthesis is a complex skeletal rearrangement of the linear polyketide chain, which forms the distinctive non-aromatic, caged tricyclic core. tandfonline.comresearchgate.net This transformation is catalyzed by EncM , a flavin-dependent oxygenase. nih.govdigitallibrary.co.in The reaction is an unprecedented Favorskii-like rearrangement. grafiati.comresearchgate.net

The EncM enzyme is solely responsible for this remarkable rearrangement. grafiati.comarizona.edu In the absence of a functional EncM enzyme, the linear octaketide intermediate does not form the caged structure. Instead, it spontaneously cyclizes through aldol (B89426) condensations to yield aromatic polyketides like wailupemycin F and wailupemycin G. tandfonline.com This highlights the pivotal role of EncM in diverting the polyketide intermediate away from a typical aromatic cyclization fate and towards the unique structural framework of the wailupemycins. nih.govtandfonline.com Subsequent tailoring steps, including O-methylation by the methyltransferase EncK, complete the biosynthesis. nih.gov

Polyketide Chain Assembly and Iterative Elongation

In Vitro Reconstitution of the Biosynthetic Pathway

The entire biosynthetic pathway for enterocin- and wailupemycin-type compounds has been successfully reconstituted in vitro using purified enzymes. grafiati.comarizona.edu This landmark achievement, representing the first complete in vitro reconstitution of a Type II PKS system, provided definitive evidence for the function of each enzymatic component. grafiati.comarizona.edu

In these experiments, researchers combined ten recombinant proteins from the enc pathway with three commercial enzymes. grafiati.comarizona.edu This enzymatic cocktail successfully generated five different enc-based natural products, including wailupemycin F and wailupemycin G, directly from the basic precursors benzoic acid and malonyl-coenzyme A. grafiati.comarizona.edu The in vitro system confirmed that the flavin-dependent oxygenase EncM is exclusively responsible for the Favorskii-like rearrangement of the nascent polyketide chain. grafiati.comarizona.edu Furthermore, the reconstitution of the minimal PKS (EncA, EncB, EncC) led to the formation of novel acetate-primed metabolites that had not been observed in vivo. arizona.edu This cell-free approach offers a powerful strategy for producing complex natural products and their analogs through multi-enzyme synthesis, bypassing the complexities of in vivo systems. researchgate.netmdpi.com

Mutasynthesis and Precursor-Directed Biosynthesis for Analog Generation

Mutasynthesis, a technique that combines genetic engineering with the feeding of synthetic precursor molecules, has been effectively used to generate novel analogs of wailupemycins and enterocins. acs.orgresearchgate.net This approach leverages the substrate flexibility of the biosynthetic enzymes to incorporate unnatural starter units into the final molecular structure. psu.edu

The first mutasynthesis experiments with an iterative Type II PKS were performed on S. maritimus. researchgate.netacs.org Researchers created a mutant strain by inactivating the encP gene, which codes for the phenylalanine ammonia lyase responsible for the first step in generating the natural benzoyl-CoA starter unit. researchgate.net This ΔencP mutant was unable to produce wailupemycins or enterocins on its own. acs.org

However, when this mutant was fed a series of synthetic cinnamate (B1238496) and benzoate (B1203000) derivatives, its biosynthetic machinery incorporated these unnatural precursors to produce a range of new analogs. researchgate.netacs.org This demonstrated that the downstream enzymes, particularly the benzoate-CoA ligase (EncN) and the PKS itself, could accept and process non-native substrates. researchgate.net This strategy successfully yielded analogs containing novel starter units that are not produced naturally. acs.org

| Precursor Fed to ΔencP Mutant | Resulting Starter Unit in Analog |

| p-Fluorocinnamic acid | p-Fluorobenzoate |

| Thiophene-2-carboxylic acid | 2-Thiophenecarboxylate |

| Thiophene-3-carboxylic acid | 3-Thiophenecarboxylate |

| Cyclohex-1-ene-1-carboxylic acid | Cyclohex-1-enecarboxylate |

These studies not only expanded the chemical diversity of the wailupemycin family but also provided insights into the substrate specificity of the PKS, revealing that while the ligase EncN has broad specificity in vitro, the PKS complex exerts selective control over which starter units are ultimately accepted in vivo. researchgate.netacs.org

Incorporation of Unnatural Starter Units (e.g., p-fluorobenzoic acid, substituted benzoates)

A key strategy for generating structural diversity in the wailupemycin family is mutasynthesis, a technique that involves feeding unnatural precursor molecules to a genetically engineered mutant strain. researchgate.netacs.org Researchers created a mutant of S. maritimus, known as the ΔencP mutant, by inactivating the encP gene. researchgate.netacs.org This gene codes for phenylalanine ammonia lyase, a crucial enzyme in the pathway that produces the natural benzoyl-CoA starter unit. researchgate.netacs.org The resulting mutant was unable to produce enterocin and wailupemycin G, but its ability to produce these compounds could be restored by supplying it with various cinnamate and benzoate derivatives. researchgate.netacs.org

This approach has successfully led to the incorporation of several unnatural starter units into the wailupemycin scaffold. researchgate.netnih.gov In one study, feeding the ΔencP mutant with a series of aryl acids resulted in the formation of novel analogs containing moieties such as p-fluorobenzoate, 2- and 3-thiophenecarboxylate, and cyclohex-1-enecarboxylate. acs.org While the enzyme benzoate:CoA ligase (EncN) showed broad substrate specificity in vitro, the type II PKS demonstrated significant selectivity in vivo, controlling which starter units were ultimately incorporated. researchgate.netacs.org

Precursor-directed biosynthesis has also been applied to wild-type strains. For instance, when the wailupemycin-producing strain Streptomyces sp. OUCMDZ-3434 was fermented with p-fluorobenzoic acid, eight new fluorinated enterocin and wailupemycin derivatives were isolated. acs.orgnih.gov

Table 1: Successfully Incorporated Unnatural Starter Units in Wailupemycin and Enterocin Biosynthesis

| Unnatural Starter Unit | Producing Strain/System | Resulting Products | Reference(s) |

| p-Fluorobenzoic acid | S. maritimus ΔencP mutant | Novel analog with a p-fluorobenzoate residue | acs.org |

| p-Fluorobenzoic acid | Streptomyces sp. OUCMDZ-3434 | Eight new fluorinated enterocin and wailupemycin derivatives | acs.orgnih.gov |

| 2-Thiophenecarboxylic acid | S. maritimus ΔencP mutant | Novel analog with a 2-thiophenecarboxylate residue | nih.govacs.org |

| 3-Thiophenecarboxylic acid | S. maritimus ΔencP mutant | Novel analog with a 3-thiophenecarboxylate residue | nih.govacs.org |

| Cyclohex-1-enecarboxylic acid | S. maritimus ΔencP mutant | Novel analog with a cyclohex-1-enecarboxylate residue | nih.govacs.org |

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create novel compounds by mixing and matching genes and enzymes from different pathways or by using enzymes with broad substrate tolerance. plos.org

One powerful approach has been the in vitro reconstitution of the entire enterocin/wailupemycin biosynthetic pathway using purified recombinant enzymes. nih.govnih.gov This cell-free system allows for direct control over the components of the reaction. Researchers have used this chemoenzymatic method to prime the biosynthetic machinery with a variety of unnatural starter substrates, leading to the successful synthesis of 24 unnatural analogs of 5-deoxyenterocin (B10789068), wailupemycin F, and wailupemycin G, 18 of which were entirely new compounds. nih.govacs.org

Another strategy involves creating hybrid biosynthetic pathways. The biosynthetic pathways for enterocin and actinorhodin (B73869), an antibiotic from Streptomyces coelicolor, share significant early-stage similarities. pnas.org The primary difference is their starter unit: benzoate for enterocin/wailupemycin and acetate (B1210297) for actinorhodin. pnas.org Shunt products from the actinorhodin PKS, such as mutactin and dehydromutactin, are structurally identical to wailupemycin F and wailupemycin G, respectively, apart from the starter unit. pnas.org By expressing enterocin biosynthesis genes in a heterologous host like Streptomyces lividans, researchers have successfully produced wailupemycin-related metabolites. pnas.org This opens the door to creating hybrid PKS systems that combine modules from different pathways to generate novel chemical scaffolds. plos.org

Furthermore, the potential for producing wailupemycin-like compounds has been explored in engineered yeast (Saccharomyces cerevisiae). plos.org By expressing promiscuous enzymes capable of activating and transferring various substituted benzoates, a platform for the precursor-directed combinatorial biosynthesis of diverse benzoylated molecules can be established. plos.org

Table 2: Combinatorial Biosynthesis Strategies for Wailupemycin Analogs

| Approach | Description | Key Enzymes/Components | Outcome | Reference(s) |

| In Vitro Reconstitution | Complete pathway assembled ex vivo from purified enzymes, allowing for the feeding of unnatural starter units. | Purified enterocin/wailupemycin biosynthetic enzymes (e.g., PKS, EncL, EncM). | Generation of 18 new wailupemycin and 5-deoxyenterocin analogs. | nih.govnih.govacs.org |

| Heterologous Expression & Hybridization | Expression of enterocin/wailupemycin genes in a different host organism, with potential for combining with other PKS gene clusters. | enc gene cluster, act gene cluster (from actinorhodin pathway). | Production of wailupemycin shunt products (D-G); potential for novel hybrid polyketides. | pnas.org |

| Engineered Yeast Platform | Use of a heterologous host (S. cerevisiae) expressing promiscuous enzymes to create a variety of benzoylated products from supplied precursors. | 4-coumarate:CoA ligase (4CL5), Hydroxycinnamoyl/benzoyl-CoA:anthranilate N-benzoyltransferase (HCBT). | Proof-of-concept for producing diverse benzoylated metabolites, including scaffolds related to wailupemycin. | plos.org |

Chemical Total Synthesis of Wailupemycin B

Strategic Retrosynthetic Analysis

The total synthesis of (+)-Wailupemycin B was achieved through a convergent strategy commencing from a chiral pool starting material. nih.govtum.de The retrosynthetic analysis reveals a plan to construct the highly substituted cyclohexane (B81311) core first, followed by the sequential installation of the side chains.

The key retrosynthetic disconnections are:

C11-TBDMS ether cleavage and oxidation: The final step involves deprotection and oxidation to reveal the ketone at C11. nih.gov

Intramolecular Ketal Formation: Cleavage of the ketal between C7 and C9 simplifies the core to a diol precursor. nih.gov

Phenyl Group Installation: The phenyl group at C14 is disconnected via a Grignard addition to an aldehyde, indicating its introduction at a late stage of the synthesis. nih.govnih.gov

α-Pyrone Side Chain Addition: The 4-hydroxy-6-methyl-2-pyrone (B586867) moiety is disconnected, envisioned to be added as a nucleophile to the C7 carbonyl group of the cyclohexane core. u-tokyo.ac.jp

Cyclohexane Core: The central cyclohexanone (B45756) ring with its multiple stereocenters is traced back to the enantiomerically pure starting material, (S)-(+)-carvone. nih.govncats.io

This strategy hinges on controlling the stereochemistry of the congested cyclohexane ring and using its established stereocenters to direct subsequent transformations. nih.gov

Diastereoselective and Enantioselective Methodologies

The synthesis is inherently enantioselective due to its origin from (S)-(+)-carvone, a readily available chiral molecule. nih.gov The primary challenge lies in establishing the correct relative stereochemistry across the multiple stereogenic centers, which was addressed using highly diastereoselective reactions.

The successful construction of the Wailupemycin B skeleton relied on several crucial reactions. Early attempts to form the core via epoxidation and nucleophilic ring-opening sequences failed at a key carbonyl addition step. nih.gov The ultimately successful route employed a series of highly effective carbonyl addition reactions. nih.gov

A pivotal moment in the synthesis is the highly diastereoselective addition of a lithiated 4-hydroxy-6-methyl-2-pyrone to the C7 carbonyl of the advanced cyclohexanone intermediate 43 . nih.govu-tokyo.ac.jp This reaction establishes the C7 stereocenter and attaches the pyrone side chain. Another key addition reaction is the attachment of the phenyl group at a late stage, which involves the nucleophilic attack of a phenyl Grignard reagent onto an aldehyde at C14. nih.govnih.gov

The final cyclization is the formation of the intramolecular ketal, which occurs spontaneously upon removal of protecting groups from the syn-diol at C7 and C9. nih.gov

Stereocontrol is the cornerstone of the this compound synthesis. The absolute configuration was secured by starting with enantiomerically pure (S)-(+)-carvone. nih.gov The relative stereochemistry was controlled through substrate-directed diastereoselective reactions on the sterically congested cyclohexane intermediate. nih.govacs.org

The existing stereocenters on the cyclohexane ring, derived from the starting material, create a biased conformational landscape. This bias dictates the facial selectivity of nucleophilic attacks on the carbonyl groups at C7 and C12. nih.gov For instance, the addition of the pyrone moiety to the C7 ketone and the subsequent reduction of the C12 ketone with L-selectride proceed with high levels of diastereoselectivity, yielding the desired stereoisomers. nih.govu-tokyo.ac.jp This substrate control was essential for the success of the synthesis after other approaches failed to provide the correct stereochemical outcome. nih.gov

Key Cyclization and Addition Reactions

Comparison of Synthetic Approaches and Efficiency

Several synthetic strategies for this compound have been explored, showcasing a progression in efficiency and approach. The Bach group initially investigated three different chemical synthesis routes. nih.gov

| Approach | Key Steps | Outcome | Efficiency | Reference |

| Route 1 (Chemical) | Diastereoselective epoxidation, nucleophilic ring opening at C-13, carbonyl addition at C-5. | Failed at the final carbonyl addition step. | N/A | nih.gov |

| Route 2 (Chemical) | Epoxide ring opening at C-13, carbonyl addition at C-7. | Failed at the carbonyl addition step. | N/A | nih.gov |

| Route 3 (Chemical) | Highly diastereoselective carbonyl additions at C-7 and C-12 on a cyclohexanone intermediate derived from (S)-(+)-carvone. | Successful total synthesis of (+)-Wailupemycin B. | 6% overall yield over 23 steps. | nih.gov |

| Optimized Chemical Route | Utilized a more direct functionalization path, including a key PhMgBr addition and IBX oxidation. | Successful total synthesis of (+)-Wailupemycin B. | 14% overall yield over 16 steps. | nih.gov |

| Enzymatic Synthesis | One-pot reaction using nine recombinant proteins and three commercial enzymes starting from benzoate (B1203000) and malonate. | Successful synthesis of this compound as part of a mix with Enterocin (B1671362). | ~25% overall yield. | mdpi.com |

A distinct and highly efficient alternative is the total enzymatic synthesis. mdpi.com In a one-pot reaction, a cocktail of enzymes constructs this compound and the related compound Enterocin from simple precursors. This biosynthetic approach offers a much higher yield (~25%) and represents a powerful alternative to traditional chemical synthesis. mdpi.com

Synthesis of this compound Analogs for Research Purposes

The generation of this compound analogs has been achieved through biosynthetic and precursor-directed strategies, providing tools to probe biological activity and expand chemical diversity. acs.org

One powerful method is mutasynthesis . By inactivating the encP gene in Streptomyces maritimus, which is responsible for producing the benzoyl-coenzyme A (CoA) starter unit, researchers blocked the production of enterocin and wailupemycin G. acs.org Feeding this mutant strain various aromatic carboxylic acids resulted in the production of novel analogs where the natural benzoyl group was replaced by other residues. acs.orgresearchgate.net

A related technique, precursor feeding , has also been used. The addition of p-fluorobenzoic acid to the fermentation culture of Streptomyces strain OUCMDZ-3434 led to the isolation of eight new fluorinated enterocin and wailupemycin derivatives. nih.gov This same study also identified two new natural analogs, Wailupemycin Q and Wailupemycin R, by altering fermentation conditions. nih.gov

| Analog Type | Method | Modification | Reference |

| Fluorinated Analogs | Precursor Feeding | p-Fluorobenzoate group replaces the benzoate starter unit. | nih.gov |

| Thiophene Analogs | Mutasynthesis | 2- and 3-thiophenecarboxylate groups replace the benzoate starter unit. | acs.org |

| Cyclohexene Analog | Mutasynthesis | Cyclohex-1-enecarboxylate group replaces the benzoate starter unit. | acs.org |

| Wailupemycin Q | Isolation | Natural analog with a methoxy (B1213986) group at C-3 instead of a hydroxyl group. | nih.gov |

| Wailupemycin R | Isolation | Natural analog with a 2-methoxy-4-pyrone unit instead of a 4-methoxy-2-pyrone unit. | nih.gov |

These strategies highlight the flexibility of the biosynthetic machinery and provide a valuable platform for generating novel polyketides that are not easily accessible through total chemical synthesis. acs.orgpsu.edu

Mechanistic Insights into Biological Activities of Wailupemycin B and Its Analogs

In Vitro Antimicrobial Activities and Mechanistic Studies

The wailupemycin family and its analogs exhibit a range of antimicrobial activities, with some members showing bacteriostatic properties. digitallibrary.co.injst.go.jp The specific spectrum and potency of these compounds vary significantly between different structural analogs.

Certain analogs of Wailupemycin B have demonstrated activity against Gram-negative bacteria. Wailupemycin A was found to possess antimicrobial activity against Escherichia coli. researchgate.net Similarly, 3-epi-5-deoxyenterocin, a related natural product, also showed inhibitory activity against E. coli in a paper disc diffusion assay. caltech.edu The broader class of enterocins and wailupemycins has been reported to have bacteriostatic effects against Gram-negative species, including E. coli and Proteus. digitallibrary.co.in However, not all analogs are active; studies on Wailupemycin D and E found them to be inactive against E. coli. mdpi.com A broader screening of several other wailupemycin derivatives also reported no significant activity against Pseudomonas aeruginosa and E. coli. acs.org

Several wailupemycin analogs have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A fluorinated wailupemycin derivative, designated as compound 3 in one study, exhibited moderate antibacterial activity against both Staphylococcus aureus and MRSA, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL for both strains. researchgate.netacs.orgnih.govacs.org Other related compounds also displayed activity against S. aureus, MRSA, and Bacillus subtilis, with MIC values ranging from 4 to 32 μg/mL. acs.org Furthermore, 3-epi-5-deoxyenterocin, an analog, was found to inhibit the growth of S. aureus. researchgate.net The wailupemycin and enterocin (B1671362) families are generally considered to have bacteriostatic properties against various Gram-positive genera like Staphylococcus, Sarcina, and Corynebacterium. digitallibrary.co.in Conversely, specific analogs such as Wailupemycin D and E were reported to be inactive against epidemic MRSA (EMRSA-15), indicating that specific structural features are crucial for activity. mdpi.com

Table 1: In Vitro Antibacterial Activity of Wailupemycin Analogs

| Compound/Analog | Bacterium | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Fluorinated Wailupemycin Derivative (Cpd 3) | Staphylococcus aureus | 4 µg/mL | researchgate.netacs.orgnih.gov |

| Fluorinated Wailupemycin Derivative (Cpd 3) | MRSA | 4 µg/mL | researchgate.netacs.orgnih.gov |

| Various Analogs (Cpds 3, 26, 27) | S. aureus, MRSA, B. subtilis | 4-32 µg/mL | acs.org |

| Wailupemycin A | Escherichia coli | Active | researchgate.net |

| 3-epi-5-deoxyenterocin | Escherichia coli | Active | caltech.edu |

The antifungal potential of the wailupemycin class appears limited. The related compound enterocin was found to have no activity against fungi and yeast. jst.go.jpresearchgate.net In a study evaluating a panel of wailupemycin and enterocin derivatives, the compounds were tested against Candida albicans and Candida glabrata, but no antifungal activity was reported for any of the tested substances. acs.org

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

In Vitro Cytotoxicity against Cancer Cell Lines

Select wailupemycin analogs have demonstrated cytotoxic effects against human cancer cell lines in laboratory studies. acs.org

The cytotoxicity of wailupemycin derivatives varies depending on the specific analog and the cancer cell line being tested. A fluorinated derivative of enterocin/wailupemycin (compound 4) showed cytotoxicity against the HeLa human cervical cancer cell line with a half-maximal inhibitory concentration (IC50) value of 8.2 μM. researchgate.netacs.org Another fluorinated analog (compound 3) displayed more potent cytotoxicity against the A549 human lung carcinoma and MCF-7 human breast adenocarcinoma cell lines, with IC50 values of 1.2 μM and 1.6 μM, respectively. acs.org In contrast, Wailupemycins D and E exhibited poor cytotoxic activity against both MCF-7 and A549 cell lines, highlighting the structural dependency of this biological effect. mdpi.com

Table 2: In Vitro Cytotoxicity of Wailupemycin Analogs

| Compound/Analog | Cell Line | Activity (IC50) | Reference(s) |

|---|---|---|---|

| Fluorinated Derivative (Cpd 4) | HeLa (Cervical Cancer) | 8.2 µM | researchgate.netacs.org |

| Fluorinated Derivative (Cpd 3) | A549 (Lung Cancer) | 1.2 ± 0.05 µM | acs.org |

| Fluorinated Derivative (Cpd 3) | MCF-7 (Breast Cancer) | 1.6 ± 0.09 µM | acs.org |

Enzyme Inhibition Studies (e.g., α-glucosidase)

Certain wailupemycin analogs have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Wailupemycin Q demonstrated inhibitory activity against α-glucosidase with an IC50 value of 0.86 mM, which was comparable to the activity of the known inhibitor acarbose (B1664774) (IC50 1.12 mM). researchgate.netacs.org Other analogs, Wailupemycin H and Wailupemycin I, were identified as even more potent α-glucosidase inhibitors, with IC50 values of 19.7 μM and 8.3 μM, respectively. researchgate.net

Table 3: α-Glucosidase Inhibition by Wailupemycin Analogs

| Compound/Analog | Activity (IC50/Ki) | Reference(s) |

|---|---|---|

| Wailupemycin Q | IC50: 0.86 mM | researchgate.netacs.org |

| Wailupemycin H | IC50: 19.7 µM (Ki: 16.8 µM) | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Wailupemycin A |

| This compound |

| Wailupemycin C |

| Wailupemycin D |

| Wailupemycin E |

| Wailupemycin H |

| Wailupemycin I |

| Wailupemycin Q |

| Enterocin |

| 3-epi-5-deoxyenterocin |

| Acarbose |

| Abyssomicin C |

Antiviral Activity Research (e.g., H1N1 virus)

Research into the therapeutic potential of the wailupemycin family of compounds has extended to their antiviral capabilities, particularly against the influenza A (H1N1) virus. While direct studies on this compound are limited in this specific context, research on its close chemical relatives provides significant insights. In one study, several compounds isolated from the fermentation broth of Streptomyces sp. OUCMDZ-3434, the same species known to produce wailupemycins, were evaluated for their anti-H1N1 activity using a cytopathic effect (CPE) inhibition assay. nih.gov

The investigation revealed that Wailupemycin J, R-wailupemycin K, and the related compound 5-deoxyenterocin (B10789068) demonstrated notable inhibitory effects against the H1N1 virus. nih.gov At a concentration of 50 mg/mL, 5-deoxyenterocin showed the highest inhibition at 60.6%, followed by Wailupemycin J at 47.8%, and R-wailupemycin K at 42.5%. nih.gov These results are comparable to the positive control, ribavirin, which exhibited 45.3% inhibition at the same concentration. nih.gov Importantly, a corresponding cytotoxicity assay on HeLa cells indicated that none of these active compounds exhibited toxicity at concentrations up to 50 μM. nih.gov

Table 1: Anti-H1N1 Activity of Wailupemycin Analogs and Related Compounds

| Compound | Concentration | % Inhibition of H1N1 Virus |

|---|---|---|

| Wailupemycin J | 50 mg/mL | 47.8% |

| R-wailupemycin K | 50 mg/mL | 42.5% |

| 5-deoxyenterocin | 50 mg/mL | 60.6% |

| Ribavirin (Control) | 50 mg/mL | 45.3% |

Data sourced from a study evaluating antiviral activity using a CPE inhibition assay. nih.gov

Metal Binding Properties (e.g., Fe(III) binding by related siderophores)

Wailupemycins are often produced by marine-derived Streptomyces species that also synthesize siderophores, which are low-molecular-weight molecules with a high affinity for chelating iron. acs.orgmdpi.comnih.gov These siderophores are crucial for microbial survival in iron-limited environments. nih.gov Studies on the wailupemycin-producing strain Streptomyces sp. OUCMDZ-3434 have shown that different fermentation conditions can yield different classes of compounds. While liquid fermentation primarily produces aromatic polyketides like wailupemycins M–P, solid-state fermentation of the same strain leads to the isolation of hydroxamate siderophores. acs.orgacs.org

Specifically, the siderophores streptamides A, streptamides B, and the previously known nocardamine (B1208791) were isolated from the solid fermentation of this strain. acs.org Subsequent analysis confirmed that these co-produced siderophores were capable of binding ferric iron (Fe(III)). acs.orgacs.orgresearchgate.net Notably, streptamide A was found to form a more stable complex with Fe(III) than deferoxamine (B1203445) B mesylate (DFB), a commercially available iron chelator used in medicine. acs.orgacs.org

Further research on another wailupemycin-producing strain, OUCMDZ-2599, reinforced this connection. Solid fermentation of this strain activated the biosynthesis of the siderophores desferrioxamine X₇, desmethylenylnocardamine, and terragine E. acs.orgnih.gov A chrome azurol S (CAS) assay confirmed that these three compounds can effectively form complexes with Fe(III). acs.org

Table 2: Siderophores Co-isolated with Wailupemycin Analogs and Their Fe(III) Binding Activity

| Producing Strain | Associated Wailupemycins | Isolated Siderophores | Fe(III) Binding Confirmed |

|---|---|---|---|

| Streptomyces sp. OUCMDZ-3434 | Wailupemycins M, N, O, P | Streptamide A, Streptamide B, Nocardamine | Yes |

| Streptomyces sp. OUCMDZ-2599 | R- and S-wailupemycin K | Desferrioxamine X₇, Desmethylenylnocardamine, Terragine E | Yes |

Data compiled from studies on marine-derived Streptomyces. acs.orgacs.orgacs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Wailupemycin Analogs

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to determine how the specific structural features of a molecule influence its biological activity. gardp.orgdrugdesign.org For the wailupemycin family, SAR investigations have focused on generating novel analogs through biosynthetic and mutasynthetic techniques to explore the chemical space and identify key functional motifs. researchgate.netacs.org

One powerful technique used is mutasynthesis, which involves genetically modifying a microorganism to block the production of a natural product and then feeding it synthetic precursor analogs. researchgate.net In a landmark study, the encP gene in Streptomyces maritimus, which is responsible for creating the benzoyl-coenzyme A starter unit for polyketide synthesis, was inactivated. acs.org This resulted in the loss of production of enterocin and wailupemycin G. acs.org By administering a series of synthetic benzoate (B1203000) and cinnamate (B1238496) derivatives to this mutant strain, researchers successfully generated novel wailupemycin analogs containing residues like p-fluorobenzoate and 2- and 3-thiophenecarboxylate. acs.org

A similar precursor feeding strategy was applied to the strain Streptomyces sp. OUCMDZ-3434. The addition of p-fluorobenzoic acid to the fermentation medium resulted in the isolation of eight new fluorinated derivatives of enterocin and wailupemycin. acs.orgnih.gov Furthermore, modifying fermentation conditions for this strain led to the isolation of new analogs, including wailupemycin R. acs.orgnih.gov Structural analysis of wailupemycin R revealed it possesses a 2-methoxy-4-pyrone unit, differing from the 4-methoxy-2-pyrone unit found in the related wailupemycin P, highlighting how subtle structural changes can be achieved. acs.org These approaches are fundamental to building an SAR profile, allowing researchers to correlate specific structural modifications with changes in biological function.

Advanced Research Methodologies and Future Directions for Wailupemycin B Studies

Genomic and Proteomic Approaches in Biosynthetic Pathway Elucidation

The biosynthesis of Wailupemycin B is intricately linked to that of enterocin (B1671362), both being secondary metabolites produced by the marine bacterium Streptomyces maritimus. psu.edu Elucidating the biosynthetic pathway of these complex polyketides has been significantly advanced through genomic and proteomic approaches. Bioinformatic analysis of the approximately 21 kb enterocin and wailupemycin gene cluster (the enc cluster) has been fundamental. researchgate.netresearchgate.net This analysis revealed genes encoding proteins with homology to those involved in the biosynthesis of aromatic polyketides via type II polyketide synthases (PKS). researchgate.net

The enc gene cluster is a prime example of a versatile type II PKS system, responsible for producing at least six distinct compounds from a single cluster. researchgate.net Key to this process is the unusual benzoyl-CoA starter unit, the formation of which has been a focus of study. researchgate.netacs.org Genomic investigations identified the encP gene, which encodes a novel prokaryotic phenylalanine ammonia (B1221849) lyase (PAL). researchgate.netacs.org This enzyme is crucial as it catalyzes the first step in a plant-like pathway, converting L-phenylalanine to trans-cinnamic acid, which is then processed to form the benzoyl-CoA starter unit. researchgate.net The function of this gene cluster and the roles of its individual genes have been confirmed through heterologous expression, gene knockout experiments, and detailed enzymatic studies. researchgate.net

Proteomic techniques, often coupled with chemical probes, have great potential for identifying and characterizing the enzymes involved. frontiersin.orgfrontiersin.org While specific proteomic studies focused solely on this compound are not extensively detailed in the literature, the characterization of enzymes like EncP (phenylalanine ammonia lyase) and EncN (benzoate:CoA ligase) are prime examples of a protein-level focus. acs.org Functional characterization of these recombinant proteins has provided direct evidence for their roles in the pathway. researchgate.net Future chemoproteomic strategies, using probes based on biosynthetic intermediates, could rapidly identify other functional proteins within the pathway, accelerating the discovery of enzymes responsible for the tailoring steps that lead to the structural diversity seen in the wailupemycins. frontiersin.orgfrontiersin.org

Rational Engineering of Biosynthetic Pathways for Novel Derivatives

Rational engineering of the this compound biosynthetic pathway offers a powerful strategy for generating novel derivatives with potentially enhanced or new biological activities. This approach, often termed mutational biosynthesis or mutasynthesis, leverages genetically engineered strains in which a key biosynthetic gene has been inactivated. psu.edu By feeding precursor analogues to these mutant strains, new compounds can be produced.

A significant breakthrough in this area was achieved by inactivating the encP gene in S. maritimus, which is essential for producing the natural benzoyl-CoA starter unit. acs.org This created a mutant strain incapable of producing enterocin and wailupemycins, but which could serve as a host for incorporating unnatural starter units. researchgate.netacs.org Researchers successfully fed a series of aryl acids and their derivatives, such as p-fluorobenzoate, 2- and 3-thiophenecarboxylate, and cyclohex-1-enecarboxylate, to the ΔencP mutant. acs.org This resulted in the production of novel wailupemycin analogues bearing these modified starter units. acs.orgnih.gov

These experiments highlight the potential of combining genetic manipulation with synthetic chemistry. psu.edu Interestingly, while the benzoate (B1203000):CoA ligase (EncN) showed broad substrate specificity in vitro, the type II PKS machinery demonstrated a high degree of selectivity in vivo, controlling which starter units were ultimately incorporated. acs.org This suggests that the PKS itself acts as a critical gatekeeper, a factor that must be considered in future rational engineering efforts. The structural complexity of wailupemycins makes their total synthesis laborious, positioning mutasynthesis as a highly competitive approach for generating structural diversity for structure-activity relationship (SAR) studies. psu.edu

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a promising avenue for producing this compound and its analogues. nih.govmdpi.com This strategy can overcome the challenges associated with the compound's structural complexity, which makes purely chemical total synthesis routes often unfeasible on a large scale. mdpi.com

A key opportunity for chemoenzymatic synthesis lies in the generation of diverse starter units. While mutasynthesis feeds precursors to whole organisms, an in vitro chemoenzymatic approach could offer greater control and yield. For instance, various chemically synthesized benzoic acid analogues could be enzymatically activated to their corresponding CoA-thioesters using the promiscuous benzoate:CoA ligase, EncN. acs.org These activated precursors could then be fed to a cell-free system containing the core PKS enzymes from the enc cluster to generate a library of novel polyketide backbones.

Furthermore, the directed ex vivo multienzyme synthesis of unnatural 5-deoxyenterocin (B10789068) and wailupemycin F and G analogues has already been demonstrated. acs.org In these studies, enzymes from the enterocin biosynthetic pathway were used to process unnatural substrates, successfully generating 24 different analogues, 18 of which were new. acs.org This highlights the feasibility of using the biosynthetic machinery in a controlled, cell-free environment. Such one-pot, multi-enzyme (OPME) systems are highly efficient and can be used to create building blocks for further chemical modification, a strategy that has been successfully applied to the synthesis of complex carbohydrates and could be adapted for polyketides like this compound. nih.gov

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling are powerful tools for investigating chemical systems, predicting molecular properties, and elucidating reaction mechanisms at an atomic level. fiveable.meopenaccessjournals.com Although specific computational studies on this compound are not prominent in the reviewed literature, the principles of these methods can be applied to address key questions about its biosynthesis and function.

The biosynthesis of this compound involves a series of complex enzymatic reactions, including a proposed Favorskii-type rearrangement controlled by the FAD-dependent oxygenase EncM. researchgate.net Molecular modeling techniques, such as quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, could be employed to model the active site of EncM and simulate the entire catalytic cycle. This would provide detailed insights into the transition states and intermediates of the rearrangement, explaining the high regio- and stereoselectivity observed in the formation of the wailupemycin core structure.

Furthermore, molecular dynamics (MD) simulations could be used to study the conformational dynamics of the multi-enzyme PKS complex. kallipos.gr Such simulations can help understand how the growing polyketide chain is passed between catalytic domains and how the selective incorporation of starter units is controlled by the PKS. acs.org By modeling the interaction between various precursor analogues and the enzyme active sites, computational methods can help predict substrate scope and guide the rational design of mutasynthesis and chemoenzymatic experiments. letpub.com

Opportunities for Chemical Probe Development

Chemical probes are small molecules designed to study biological systems by interacting with specific proteins or pathways. frontiersin.org The development of chemical probes based on the this compound scaffold or its biosynthetic intermediates offers significant opportunities to explore its mechanism of action and to further dissect its biosynthetic pathway.

One strategy involves creating activity-based probes (ABPs) from biosynthetic intermediates. frontiersin.org For example, a probe based on the benzoyl-CoA starter unit or a key polyketide intermediate could be synthesized with a reporter tag (like a fluorescent dye) or a bioorthogonal handle (like an alkyne or azide). frontiersin.orgfrontiersin.org When introduced to the S. maritimus cell lysate, this probe would covalently bind to the active sites of the enzymes that process it, allowing for their identification and characterization via mass spectrometry. This approach could uncover novel or unexpected tailoring enzymes involved in wailupemycin biosynthesis. frontiersin.org

Another opportunity lies in developing probes to identify the cellular targets of this compound. By functionalizing the this compound molecule with a photoreactive group and a reporter tag, a photoaffinity probe could be created. Upon administration to target cells and exposure to UV light, the probe would covalently crosslink to its protein targets. Subsequent proteomic analysis would allow for the identification of these binding partners, providing direct insight into the compound's molecular mechanism of action. The development of such tools is crucial for translating the biological activity of a natural product into a validated therapeutic target. rsc.orgnih.gov

Addressing Structural Complexity for Synthetic Accessibility

The chemical structure of this compound presents a significant challenge to synthetic chemists. It features a highly substituted and stereochemically complex cyclohexanone (B45756) core, making its total synthesis a formidable task. psu.edunih.gov The successful total synthesis of (+)-Wailupemycin B, achieved in 23 steps, confirmed the absolute and relative configuration of the natural product but also highlighted the synthetic difficulties. nih.gov

To improve synthetic accessibility, new strategies are needed. A convergent approach, where different fragments of the molecule are synthesized separately before being joined, can increase efficiency. nih.gov Another promising direction is the development of synthetic routes that are more biomimetic, potentially using enzymatic transformations for key steps that are difficult to achieve with high selectivity using traditional chemical methods. nih.govresearchgate.net Reducing the reliance on protecting groups through the development of highly chemoselective reactions is another key goal. nih.gov Ultimately, overcoming the synthetic complexity of this compound is essential for producing sufficient quantities of the natural product and its analogues for detailed biological evaluation.

常见问题

Q. How should conflicting spectral data for this compound derivatives be reported?

- Methodological Answer : Provide raw NMR/Fourier-transform files in supplementary materials. Annotate discrepancies (e.g., solvent peaks, impurity signals) and compare with computational predictions (e.g., DFT-calculated chemical shifts). Transparently discuss limitations in the "Data Interpretation" section .

Q. What metadata is essential for sharing this compound screening datasets in public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。